molecular formula C13H20N4O2 B13870513 Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate

Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B13870513
M. Wt: 264.32 g/mol
InChI Key: MTQYCYXBFNOYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which bears a carboxylic acid group, and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate typically involves the reaction of 3-aminopyridine with ethyl 4-aminopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-2-19-13(18)17-7-4-10(5-8-17)16-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8,14H2,1H3,(H,15,16)

InChI Key

MTQYCYXBFNOYTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=NC=C2)N

Origin of Product

United States

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